![molecular formula C14H14N4S2 B2615043 3-[(4-Methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine CAS No. 477857-63-9](/img/structure/B2615043.png)
3-[(4-Methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-Methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C14H14N4S2 and its molecular weight is 302.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A study on the synthesis of related 1,2,4-triazole derivatives through catalyst- and solvent-free conditions underlines the efficiency of such processes in producing compounds with potential biological activities. The structural and theoretical analysis of these compounds, including density functional theory (DFT) calculations, provides a foundation for understanding their reactivity and interaction mechanisms (Moreno-Fuquen et al., 2019).
Antimicrobial and Antioxidative Activities
- The synthesis of new 1,2,4-triazole derivatives and their screening for antimicrobial activities highlight the potential of these compounds in addressing various microbial infections. The antimicrobial properties of these derivatives make them candidates for further pharmaceutical development (Bektaş et al., 2007).
- A series of S-substituted derivatives of 1,2,4-triazole-5-thiones were synthesized and evaluated for their antioxidative activities. The finding of excellent antioxidant activity in one of the synthesized compounds suggests potential therapeutic applications in combating oxidative stress-related diseases (Tumosienė et al., 2014).
Antileishmanial and Theoretical Studies
- The antileishmanial activity of 4-amino-1,2,4-triazole derivatives was assessed, with one compound showing notable efficacy. Theoretical DFT studies supported the experimental findings, offering insights into the interaction mechanisms of these compounds with biological targets (Süleymanoğlu et al., 2017).
Synthesis and Evaluation of Derivatives
- The synthesis of 1,2,4-triazole derivatives from isonicotinic acid hydrazide and their evaluation for antimicrobial activities indicate the versatility of the 1,2,4-triazole scaffold in medicinal chemistry. The structure-activity relationship (SAR) studies of these compounds could provide valuable insights for the development of new antimicrobial agents (Bayrak et al., 2009).
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c1-10-4-6-11(7-5-10)9-20-14-17-16-13(18(14)15)12-3-2-8-19-12/h2-8H,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNHQYSBEJDYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
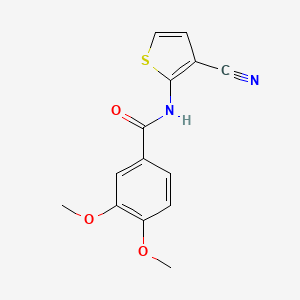
![2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]-N-p-anisyl-acetamide](/img/structure/B2614961.png)
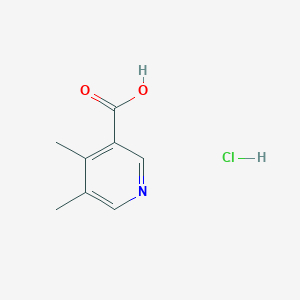
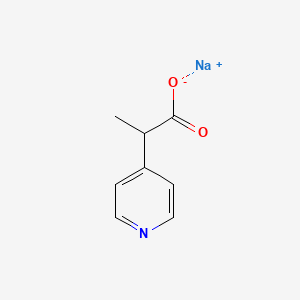
![2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2614965.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2614967.png)

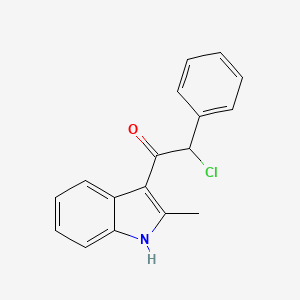
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2614976.png)
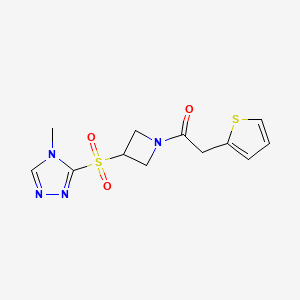

![N-[2-(4-fluorophenyl)ethyl]-N'-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2614979.png)


